molecular formula C10H11ClFNO2 B14764667 tert-Butyl 6-chloro-5-fluoropicolinate

tert-Butyl 6-chloro-5-fluoropicolinate

Cat. No.: B14764667
M. Wt: 231.65 g/mol
InChI Key: BZRDCIZNQOWYLH-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-5-fluoropicolinate: is a chemical compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to the picolinate structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-5-fluoropicolinate typically involves the reaction of 6-chloro-5-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{6-chloro-5-fluoropicolinic acid} + \text{tert-butyl alcohol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloro-5-fluoropicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound with different hydrogenation levels.

Scientific Research Applications

tert-Butyl 6-chloro-5-fluoropicolinate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-5-fluoropicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 6-chloro-5-fluoropicolinate can be compared with other picolinate derivatives, such as:

  • tert-Butyl 6-chloro-5-hydroxypicolinate
  • tert-Butyl 6-chloro-5-methylpicolinate
  • tert-Butyl 6-chloro-5-nitropicolinate

These compounds share similar structural features but differ in the substituents attached to the picolinate ring. The presence of different functional groups can lead to variations in their chemical reactivity, biological activity, and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in synthetic chemistry. Further research into its properties and applications may uncover new uses and enhance our understanding of its potential.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

tert-butyl 6-chloro-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,1-3H3

InChI Key

BZRDCIZNQOWYLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)F)Cl

Origin of Product

United States

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